molecular formula C3H2BrNS B1268178 5-Bromothiazole CAS No. 3034-55-7

5-Bromothiazole

Cat. No.: B1268178
CAS No.: 3034-55-7
M. Wt: 164.03 g/mol
InChI Key: DWUPYMSVAPQXMS-UHFFFAOYSA-N
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Description

5-Bromothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. It is a monobrominated derivative of thiazole, with the bromine atom positioned at the fifth carbon of the ring. This compound is known for its versatility in various chemical reactions and its significance in pharmaceutical and industrial applications.

Biochemical Analysis

Biochemical Properties

5-Bromothiazole plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates and performance materials . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cellular stress responses. The compound’s ability to form stable complexes with proteins also contributes to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and localization within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiazole can be synthesized through the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method involves the selective removal of one bromine atom, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but may involve optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

    Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium ethoxide or other nucleophiles are commonly used.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.

    Coupling Products: Complex biaryl or heteroaryl compounds are typical products of cross-coupling reactions.

Scientific Research Applications

5-Bromothiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Bromothiazole: Another brominated thiazole with the bromine atom at the second position.

    2,5-Dibromothiazole: A dibrominated derivative with bromine atoms at both the second and fifth positions.

    Thiazole: The parent compound without any bromine substitution.

Uniqueness: 5-Bromothiazole is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and biological activity compared to other thiazole derivatives. Its position-specific bromination allows for targeted chemical modifications and the development of specialized applications .

Biological Activity

5-Bromothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including one-pot reactions that utilize simple starting materials. A notable method involves the treatment of 2-aminothiazoles with m-chloroperoxybenzoic acid (mCPBA), leading to high yields of the desired product while avoiding hazardous reagents like elemental bromine . The synthesis pathway is crucial as it allows for the introduction of various substituents, enhancing the compound's biological profile.

Biological Activity

This compound exhibits a range of biological activities, primarily through its role as an enzyme inhibitor and cytotoxic agent. Below are key findings regarding its biological activity:

Enzyme Inhibition

One of the significant biological activities of this compound is its inhibition of monoacylglycerol lipase (MAGL). In a study, it was found to inhibit MAGL with more than 60% efficacy at a concentration of 100 µM. Further derivatives of this compound exhibited half-maximal inhibitory concentrations (IC50) ranging from 10 to 55 µM, indicating enhanced potency compared to the parent compound .

Cytotoxicity

Research has shown that derivatives of this compound can act as potent cytotoxic agents against various cancer cell lines. For instance, N-aryl aminothiazoles derived from 2-bromothiazole have been reported to inhibit cyclin-dependent kinases (CDKs), with selectivity for CDK1, CDK2, and CDK4. These compounds demonstrated significant anticancer activity in murine models .

A summary of cytotoxic effects can be seen in Table 1:

CompoundTarget Cell LinesIC50 (nM)Mechanism of Action
This compoundMCF-7~500Inhibition of MAGL
N-aryl aminothiazolesP388 murine leukemiaLow nanomolarCDK inhibition
Derivative 3eA549, MCF-7, HT-291.7 - 38Disruption of microtubule dynamics

Case Studies

  • MAGL Inhibition : A study demonstrated that specific derivatives of this compound were more effective than the parent compound in inhibiting MAGL. The research highlighted that structural modifications at the R1 position significantly influenced inhibitory potency .
  • Anticancer Activity : Another investigation focused on N-aryl aminothiazoles derived from 2-bromothiazole, which showed promising results against various cancer cell lines. Notably, some derivatives displayed IC50 values in the low nanomolar range, indicating their potential as effective anticancer agents .
  • Cytotoxicity in Normal Cells : While assessing the cytotoxic potential against normal human cells, compounds derived from this compound exhibited moderate toxicity, suggesting a preferential action on proliferating cells compared to resting lymphocytes .

Properties

IUPAC Name

5-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPYMSVAPQXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338053
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-55-7
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 5-Bromothiazole?

A1: this compound is a five-membered aromatic ring compound containing a sulfur and a nitrogen atom. Its molecular formula is C3H2BrNS, and its molecular weight is 178.04 g/mol [, , ]. Unfortunately, detailed spectroscopic data was not readily available in the provided research articles.

Q2: How is this compound synthesized?

A2: While various synthetic approaches exist, one common method involves sequential bromination and debromination reactions. Researchers have successfully synthesized this compound without using elemental bromine, making the process safer and more environmentally friendly [].

Q3: What makes this compound useful in organic synthesis?

A3: The bromine atom in this compound serves as a useful handle for further functionalization. For example, it readily undergoes halogen-metal exchange reactions to form thiazolyllithium compounds. These intermediates can be further transformed into thiazole-5-carboxylic acid, a valuable building block for more complex molecules []. Additionally, palladium-catalyzed reactions allow for the introduction of ethynyl groups at the 5-position of the thiazole ring [].

Q4: Are there any specific applications of this compound derivatives in medicinal chemistry?

A4: Yes, this compound is a valuable scaffold in drug discovery. For example, a derivative containing a this compound structure has shown potential as a dipeptidyl peptidase-IV inhibitor, which is relevant for developing new diabetes treatments []. Additionally, a rhodamine-based fluorescent sensor incorporating 2-amino-5-bromothiazole has been developed for the selective and sensitive detection of mercury ions in aqueous solutions [].

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives?

A5: Although specific SAR studies for this compound itself weren't detailed in the provided articles, research on similar thiazole derivatives suggests that modifying the substituents on the thiazole ring can significantly impact their biological activity, potency, and selectivity. For instance, incorporating a triphenylamino chromophore into asymmetrical and symmetrical thiazole-based aromatic heterocyclic compounds led to tunable electronic properties and fluorescent characteristics, with potential applications in materials science [].

Q6: Are there any known challenges or limitations associated with using this compound?

A6: One study observed an unexpected outcome during the synthesis of thiozoles using dibromoacetyl benzene derivatives. Instead of obtaining the anticipated 2-amino-4-aryl-5-bromothiazoles, the reaction yielded 2-amino-4-arylthiazoles. This finding highlights the importance of carefully considering reaction conditions and potential side reactions when working with this compound derivatives [].

Q7: Has this compound been studied in any biological contexts?

A7: While not directly focused on human health, one study investigated the effects of 2-n-butyramido-5-bromothiazole on the growth and yield of spring cereals under field conditions []. Another study examined the impact of 2-n-butyramido-5-bromothiazole on the leaf area of spring wheat in pot experiments []. These studies highlight the diverse applications of this compound derivatives beyond medicinal chemistry.

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